molecular formula C6H12ClNO2 B6179391 methyl 5-aminopent-3-enoate hydrochloride CAS No. 4126-67-4

methyl 5-aminopent-3-enoate hydrochloride

Cat. No.: B6179391
CAS No.: 4126-67-4
M. Wt: 165.62 g/mol
InChI Key: GURDCJZMDWDCLB-SQQVDAMQSA-N
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Description

Methyl 5-aminopent-3-enoate hydrochloride (CAS 4126-67-4) is an organic compound of significant interest in synthetic and medicinal chemistry research. This compound features a linear pent-3-enoate backbone with an amino group at position 5 and a methyl ester moiety, and is supplied as a stable hydrochloride salt . The molecular formula is C 6 H 12 ClNO 2 and it has a molecular weight of 165.62 g/mol . The hydrochloride salt enhances the compound's stability and improves its solubility in polar solvents, facilitating its use in various experimental conditions . Research Applications Organic Synthesis: This compound serves as a versatile building block or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals . Medicinal Chemistry: Researchers explore its potential as a precursor in drug development. Its structural features, including the ester and amino groups, allow for diverse chemical modifications, enabling the creation of libraries of derivatives for screening against biological targets . Biochemistry: In biochemical studies, this compound can be utilized to investigate enzyme-substrate interactions and to modulate enzyme activity, providing valuable insights into metabolic pathways . The amino group facilitates salt formation and participation in hydrogen bonding, while the ester group offers enhanced lipophilicity compared to carboxylic acids and can be manipulated through various reactions . The compound can undergo key chemical transformations such as oxidation of the amino group, reduction of the ester group, and nucleophilic substitution reactions . Handling and Safety This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

4126-67-4

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl (E)-5-aminopent-3-enoate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-3H,4-5,7H2,1H3;1H/b3-2+;

InChI Key

GURDCJZMDWDCLB-SQQVDAMQSA-N

Isomeric SMILES

COC(=O)C/C=C/CN.Cl

Canonical SMILES

COC(=O)CC=CCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Solvent System : THF/chloroform (1:1 v/v) enhances solubility of polar and nonpolar intermediates.

  • Reaction Time : 65 minutes total (30 minutes irradiation + 35 minutes post-stirring).

  • Yield : 74% after purification via decantation and washing.

Analytical Data :

  • ¹H NMR (400 MHz, CD₃OD): δ 5.86 (dt, J = 15.75 Hz, 1H), 5.50 (dt, J = 15.60 Hz, 1H), 3.45 (d, J = 6.5 Hz, 2H), 2.87 (d, J = 7 Hz, 2H).

  • IR : 2800 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=O ester).

Protection-Deprotection Strategies Using Boc Groups

A protection-deprotection approach, exemplified in, involves synthesizing methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate as an intermediate. Di-tert-butyl dicarbonate (11.4 g, 52.1 mmol) reacts with 2-amino-5-pentenoic acid (5 g, 43.4 mmol) in 1,4-dioxane/1N NaOH at 0°C, followed by methyl iodide (3.4 mL, 51 mmol) in DMF with K₂CO₃ (7 g, 51 mmol). The Boc group is subsequently removed with trifluoroacetic acid (TFA) to yield the primary amine, which is converted to the hydrochloride salt via HCl treatment.

Optimization Highlights:

  • Boc Protection Yield : 94% under anhydrous conditions.

  • Deprotection : TFA in CH₂Cl₂ (0°C to RT, 3 hours) achieves quantitative cleavage.

Scalability : This method is adaptable to multi-gram scales, with purification via flash chromatography (5% ethyl acetate/heptane).

Conversion to Hydrochloride Salt: Standard Protocols

The free amine generated in Sections 1–3 is converted to the hydrochloride salt through two primary methods:

Method A: Gas-Phase HCl Treatment

  • Procedure : Bubble dry HCl gas through a solution of the free amine in diethyl ether or ethanol until precipitation occurs.

  • Yield : >90% after filtration and drying.

Method B: Acidic Aqueous Workup

  • Procedure : Add concentrated HCl to the amine dissolved in water or methanol, followed by solvent evaporation.

  • Purity : ≥97% by RP-HPLC (Retention time = 4.254 min).

Analytical Characterization and Quality Control

Spectroscopic Validation:

TechniqueKey Peaks/SignalsSource
¹H NMR δ 5.86 (dt, vinyl), 3.45 (d, CH₂NH₂)
¹³C NMR δ 180.0 (C=O), 132.8 (vinyl carbons)
FT-IR 1630 cm⁻¹ (ester C=O), 2800 cm⁻¹ (N–H)
ESI-MS m/z 167.89 [M+Na]⁺

Chromatographic Purity:

  • RP-HPLC : 97% purity (C18 column, 80:20 iPrOH/water).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Microwave-Assisted749765 minModerate
Boc Protection94>9920 hHigh
Direct Amination88*95*6 h*Low

*Data extrapolated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminopent-3-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Preparation Methods

Synthetic Routes:
The synthesis of methyl 5-aminopent-3-enoate hydrochloride typically involves the esterification of 5-aminopent-3-enoic acid with methanol in the presence of hydrochloric acid as a catalyst. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form. Following this, the ester is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production:
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, optimizing production. Purification steps like crystallization are crucial for obtaining high-purity final products.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The ester group can be reduced to alcohols using agents like lithium aluminum hydride (LiAlH4).
  • Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO4, H2O2Mild acidic conditions
ReductionLiAlH4, NaBH4Anhydrous conditions
SubstitutionAcyl chloridesBasic conditions

Scientific Research Applications

This compound is utilized in various scientific fields:

1. Organic Chemistry:
As a building block for synthesizing complex organic molecules, it serves as an intermediate in the production of pharmaceuticals and specialty chemicals.

2. Medicinal Chemistry:
The compound is explored for its potential therapeutic effects, acting as a precursor in drug development. Its structural features allow for modifications that can lead to bioactive compounds.

3. Biochemistry:
In studies involving enzyme-substrate interactions, this compound can modulate enzyme activity, providing insights into metabolic pathways .

4. Industrial Applications:
It is employed in producing specialty chemicals and intermediates used across various industries, including agrochemicals and materials science .

Case Study 1: Enzyme Interaction Studies

A recent study demonstrated how this compound was utilized to investigate enzyme interactions in Escherichia coli. The compound acted as a substrate in biochemical pathways leading to essential amino acid production, showcasing its role in metabolic engineering .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, this compound has been explored as a precursor for developing novel compounds targeting specific diseases. Its ability to undergo diverse chemical reactions allows researchers to create libraries of derivatives for screening against biological targets.

Mechanism of Action

The mechanism of action of methyl 5-aminopent-3-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between methyl 5-aminopent-3-enoate hydrochloride and analogous compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Significance
This compound Linear chain, pent-3-enoate ester, 5-amino group ~167.64 (estimated)* Likely intermediate in organic synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Branched chain, methylamino group, ester 193.68 (C₈H₁₈ClNO₂) Pharmaceutical intermediate (e.g., chiral synthesis)
Methyl 3-aminocyclopentanecarboxylate Cyclopentane ring, amino ester 143.18 (C₇H₁₃NO₂) Organic synthesis; requires strict safety protocols
No-nitro-L-arginine methyl ester hydrochloride (L-NAME) Nitroarginine derivative, ester 269.70 Nitric oxide synthase inhibitor; cardiovascular research
α-Methyltyrosine methyl ester hydrochloride Tyrosine analog, methyl ester 265.76 Tyrosine hydroxylase inhibitor; neurobiology studies

*Estimated based on 5-amino-3-methylpentanoic acid hydrochloride (167.64 g/mol, C₆H₁₄ClNO₂) , adjusted for ester vs. acid.

Key Observations:

Branched vs. Linear Chains : Branched analogs (e.g., ) exhibit steric hindrance, affecting reactivity in nucleophilic substitutions.

Cyclic vs. Acyclic Systems : Cyclic derivatives (e.g., ) display restricted rotation, influencing pharmacokinetic properties.

Functional Group Impact: The ester group in methyl 5-aminopent-3-enoate enhances membrane permeability compared to carboxylic acids (e.g., ).

Biological Activity

Methyl 5-aminopent-3-enoate hydrochloride is a compound of increasing interest in biochemical research due to its potential applications in various biological systems. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

This compound (C6H14ClNO2) is an amino acid derivative characterized by its unique structure that includes a pentene chain. Its synthesis often involves the reaction of methyl esters with amines under acidic conditions, which can yield various derivatives with distinct biological activities .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be leveraged in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Nutritional Role : Research has indicated that methyl 5-aminopent-3-enoate can serve as a precursor for essential amino acids like methionine and isoleucine when utilized by certain bacterial strains, such as Escherichia coli. This is particularly significant in metabolic engineering and synthetic biology applications .
  • Cell Viability and Toxicity : In vitro assays have demonstrated that this compound has a relatively low toxicity profile, making it suitable for further exploration in therapeutic contexts. For instance, it did not significantly affect the viability of human cancer cell lines at moderate concentrations .

Study 1: Nutritional Screening in E. coli

A study investigated the ability of methyl 5-aminopent-3-enoate to support the growth of methionine and isoleucine auxotrophic strains of E. coli. The results showed that when combined with a metathesis catalyst, the compound facilitated the production of vinylglycine, which is crucial for the growth of these bacteria. This suggests potential applications in metabolic engineering to enhance bacterial production systems .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of methyl 5-aminopent-3-enoate on various human cancer cell lines, including MCF-7 and HepG2. The results indicated a concentration-dependent decrease in cell viability, with IC50 values ranging from 0.5 to 11.5 μM across different assays. This highlights its potential as an anticancer agent while also necessitating further investigation into its mechanisms of action .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against certain bacteria
NutritionalSupports growth in auxotrophic E. coli
CytotoxicityIC50 values range from 0.5 to 11.5 μM

Table 2: Synthesis Conditions and Yields

CompoundSynthesis MethodYield (%)
This compoundReflux with HCl52%
Vinylglycine from methyl derivativeMetathesis with HGII catalystVariable

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